molecular formula C17H16Cl3N3O3 B2678718 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034431-28-0

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone

Cat. No.: B2678718
CAS No.: 2034431-28-0
M. Wt: 416.68
InChI Key: QQRUZHILXSKJSU-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Synthesis of 5-Chloropyrimidin-2-ol: This intermediate can be prepared by chlorination of pyrimidine-2-ol using a chlorinating agent such as phosphorus oxychloride.

    Formation of 3-((5-Chloropyrimidin-2-yl)oxy)piperidine: The 5-chloropyrimidin-2-ol is then reacted with piperidine under basic conditions to form the piperidinyl ether intermediate.

    Coupling with 2,4-Dichlorophenoxyacetyl Chloride: The final step involves the reaction of the piperidinyl ether intermediate with 2,4-dichlorophenoxyacetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a ligand in biochemical assays to study receptor-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Possible applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chlorinated aromatic rings and heterocyclic structure allow it to fit into binding sites and exert its effects through various pathways.

Comparison with Similar Compounds

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)-2-phenoxyethanone: Lacks the chlorinated substituents, which may affect its reactivity and biological activity.

    1-(3-(5-Chloropyrimidin-2-yl)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone: Similar structure but without the ether linkage, potentially altering its chemical properties.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3N3O3/c18-11-3-4-15(14(20)6-11)25-10-16(24)23-5-1-2-13(9-23)26-17-21-7-12(19)8-22-17/h3-4,6-8,13H,1-2,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRUZHILXSKJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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